(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride
Overview
Description
(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride, also known as S-5FPEA HCl, is an organic compound belonging to the class of pyridines. It is a chiral molecule, meaning that it has two distinct forms that are mirror images of each other. S-5FPEA HCl is a versatile compound that has been used in a variety of scientific research applications, including drug design, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Biocatalysis
(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride has been utilized in the synthesis of key intermediates for pharmaceutical compounds. For instance, its use in the synthesis of the JAK2 kinase inhibitor AZD1480 is notable. The immobilized amine transaminase from Vibrio fluvialis (Vf‐ATA) was employed for the synthesis, offering an innovative approach in biocatalysis. This process demonstrates the efficiency of biotransformation in a continuous flow system, coupled with in-line purification, which is an advancement over traditional batch reactions. The outcome is an optically pure product with high enantiomeric excess, showcasing its potential in pharmaceutical synthesis (Semproli et al., 2020).
Antimicrobial and Antifungal Activity
Derivatives of (S)-1-(5-fluoropyridin-2-yl)ethanamine, such as substituted 6-fluorobenzo[d]thiazole amides, have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds showed activity comparable or slightly better than standard medicinal compounds like chloramphenicol, cefoperazone, and amphotericin B. This illustrates the potential of (S)-1-(5-fluoropyridin-2-yl)ethanamine derivatives in developing new antimicrobial and antifungal agents (Pejchal et al., 2015).
Efflux Pump Inhibition
1‐(1H‐Indol‐3‐yl)ethanamine derivatives, including (S)-1-(5-fluoropyridin-2-yl)ethanamine, have been synthesized and evaluated as inhibitors of the Staphylococcus aureus NorA efflux pump. These compounds are significant as they enhance the antibacterial activity of ciprofloxacin against fluoroquinolone-resistant strains by inhibiting the efflux pump. This research paves the way for new treatments against bacterial resistance (Héquet et al., 2014).
Multifunctional Biocide and Corrosion Inhibition
2-(Decylthio)ethanamine hydrochloride, a related compound, has been identified as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae. Its application extends to recirculating cooling water systems where it also exhibits biofilm and corrosion inhibition properties. This demonstrates the versatility of ethanamine hydrochloride derivatives in industrial applications (Walter & Cooke, 1997).
DNA Binding and Nuclease Activity
Cu(II) complexes of (S)-1-(5-fluoropyridin-2-yl)ethanamine have been studied for their DNA binding and nuclease activities. These complexes show promising DNA cleavage activity, highlighting their potential in medical research, particularly in the study of DNA interaction and potential therapeutic applications (Kumar et al., 2012).
properties
IUPAC Name |
(1S)-1-(5-fluoropyridin-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSNHILBBHFTPS-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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